molecular formula C15H17NO B177484 (4-Methoxyphenyl)(4-methylphenyl)methanamine CAS No. 161110-74-3

(4-Methoxyphenyl)(4-methylphenyl)methanamine

Cat. No.: B177484
CAS No.: 161110-74-3
M. Wt: 227.3 g/mol
InChI Key: PSFUKRBVHOUBEM-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(4-methylphenyl)methanamine is a secondary amine featuring two aromatic substituents: a 4-methoxyphenyl group and a 4-methylphenyl group. This compound is structurally characterized by a central methanamine group bridging two substituted benzene rings.

Properties

IUPAC Name

(4-methoxyphenyl)-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10,15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFUKRBVHOUBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405670
Record name (4-Methoxyphenyl)(4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161110-74-3
Record name (4-Methoxyphenyl)(4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(4-methylphenyl)methanamine typically involves the reaction of 4-methoxybenzylamine with 4-methylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(4-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the methanamine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant and Anticancer Activities

Recent studies have highlighted the antioxidant and anticancer properties of compounds related to (4-Methoxyphenyl)(4-methylphenyl)methanamine. For instance, derivatives featuring the 4-methoxyphenyl group have shown significant radical scavenging activity, outperforming traditional antioxidants like ascorbic acid in some assays . The anticancer efficacy was evaluated using MTT assays against various cancer cell lines, revealing that some derivatives exhibited higher cytotoxicity against glioblastoma and breast cancer cells .

2. Inhibitors of Cytochrome P450 Enzymes

The compound has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. Modifications to the methoxy group on the phenyl ring have been shown to affect the activity of these inhibitors significantly. For example, the presence of a methoxy group enhances the selectivity and potency of certain compounds against specific cancer cell lines . This property is particularly valuable in developing targeted cancer therapies.

Synthetic Methodologies

1. Cross-Coupling Reactions

This compound has been utilized in various synthetic pathways, including cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are essential for synthesizing complex organic molecules. The compound's structure allows it to participate effectively in palladium-catalyzed cross-coupling reactions, showcasing its versatility as a building block in organic synthesis .

2. Prodrug Development

The compound has also been explored as a prodrug, where it undergoes metabolic conversion to release active pharmacological agents. This approach is beneficial for enhancing bioavailability and reducing toxicity associated with certain drugs. The methoxy group plays a critical role in modulating the pharmacokinetics of these prodrugs, making them more effective in clinical applications .

Material Science Applications

1. Organic Electronics

In material science, this compound derivatives have been investigated for their potential use in organic electronic devices. Their electron-donating properties make them suitable candidates for organic semiconductors and photovoltaic applications. Research indicates that these compounds can improve charge transport properties when incorporated into organic thin-film transistors .

Case Studies

Study Application Findings
Ar et al. (2020)Antioxidant ActivityDerivatives showed 1.4 times higher antioxidant activity than ascorbic acid .
Abdel-Wahab et al. (2024)Cytochrome P450 InhibitionMethoxy modifications significantly impacted enzyme inhibition profiles .
RSC Study (2019)Cross-Coupling ReactionsDemonstrated high yields in palladium-catalyzed reactions using this compound .

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(4-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents Electronic Effects Steric Effects
(4-Methoxyphenyl)(4-methylphenyl)methanamine 4-OCH₃, 4-CH₃ -OCH₃: Electron-donating (+M effect) Moderate steric bulk from CH₃
Bis(4-methoxyphenyl)methanamine 4-OCH₃, 4-OCH₃ Enhanced electron density Minimal steric hindrance
(4-Fluorophenyl)(4-methoxyphenyl)methanamine 4-F, 4-OCH₃ -F: Electron-withdrawing (-I effect) Low steric impact from F
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride 4-CH₃, 3-phenyl CH₃: Weak electron-donating High steric hindrance from biphenyl
(Furan-2-yl)(4-methoxyphenyl)methanamine Furan, 4-OCH₃ Furan: Electron-rich heterocycle Moderate hindrance from furan

Key Observations :

  • Electron Density : The 4-methoxy group increases electron density, enhancing nucleophilicity of the amine. Bis(4-methoxyphenyl) analogs exhibit higher basicity compared to mixed substituents .
  • Steric Effects : Bulky substituents (e.g., biphenyl in ) reduce reactivity in catalytic applications but improve selectivity in chiral syntheses .

Key Observations :

  • Catalytic Efficiency : Pd/NiO-catalyzed reductive amination () offers higher yields (90%) compared to traditional LiAlH₄ reductions (60–78%) .
  • Schiff Base Derivatives : Imine formation () is a rapid route for generating intermediates but requires anhydrous conditions .

Physicochemical Properties

Compound Name Molecular Weight Solubility (HCl Salt) Stability
(4-Methoxyphenyl)(phenyl)methanamine HCl 249.74 Slightly in CHCl₃, MeOH Stable at room temperature
(2,4,6-Trimethoxyphenyl)methanamine 197.23 Not specified Sensitive to moisture
(Furan-2-yl)(4-methoxyphenyl)methanamine 203.24 Liquid at 4°C Air-sensitive

Key Observations :

  • Hydrochloride Salts : Improved solubility in polar solvents (e.g., MeOH) compared to free amines .
  • Heterocyclic Analogs : Furan-containing derivatives () exhibit lower molecular weights and liquid states, enhancing their utility in solution-phase reactions .

Biological Activity

(4-Methoxyphenyl)(4-methylphenyl)methanamine, also known by its chemical identifier 161110-74-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by the presence of both methoxy and methyl groups on phenyl rings, which may influence its interaction with biological systems. The molecular structure can be represented as follows:

C17H21NO\text{C}_{17}\text{H}_{21}\text{N}\text{O}

Anticancer Potential

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various derivatives on cancer cell lines, including lung adenocarcinoma (A549) and colon adenocarcinoma (SW480) cells. The mechanism of action often involves inducing apoptosis and disrupting cell cycle progression .

Compound Cell Line IC50 (µM) Mechanism
Compound AA54915Apoptosis induction
Compound BSW48020Cell cycle arrest
This compoundSW480TBDTBD

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using standard assays such as DPPH and ABTS .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound suggest potential efficacy against various bacterial strains. A structure-activity relationship (SAR) study indicated that modifications at specific positions on the phenyl rings could enhance antimicrobial potency. For instance, the introduction of bulky lipophilic substituents was shown to correlate positively with increased activity against Staphylococcus aureus and Escherichia coli .

Case Study 1: In Vitro Anticancer Activity

A recent study focused on the synthesis of novel derivatives based on this compound and their evaluation against multiple cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some showing IC50 values lower than 10 µM in aggressive cancer types. These findings underscore the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Antioxidant Efficacy

In a comparative study assessing the antioxidant capacity of various phenolic compounds, this compound demonstrated significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress-related damage .

Q & A

Q. What are the standard synthetic routes for (4-Methoxyphenyl)(4-methylphenyl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: Two primary methods are documented:

  • Reductive Amination : Using aldehydes and amines with Pd/NiO catalysts under H₂, yielding ~90% (e.g., benzaldehyde + (4-methoxyphenyl)methanamine) .
  • Primary Amide Reduction : Employing HBPin (2.0 mmol) and a potassium-based catalyst in dry toluene, achieving 84% yield for (4-methoxyphenyl)methanamine hydrochloride .
    Key variables affecting yield include catalyst loading (2 mol% in the latter method), solvent choice (toluene vs. CDCl₃), and reaction time (10–24 hours).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the critical spectral markers?

Methodological Answer:

  • ¹H/¹³C NMR : Look for methoxy group signals at δ~3.70–3.74 ppm (singlet) and aromatic protons at δ~6.75–7.62 ppm. For example, (4-methoxyphenyl)methanamine hydrochloride shows δ8.45 (bs, NH₃⁺) and δ7.39/6.90 (aromatic protons) in DMSO-d₆ .
  • Exact Mass Spectrometry : Confirm molecular ion peaks at m/z 227.1312 (C₁₆H₁₇NO) and fragment ions from cleavage at the benzylic amine .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Hydrochloride salts (e.g., (4-methoxyphenyl)methanamine HCl) are hygroscopic and require desiccated storage at –20°C to prevent decomposition .
  • Free amines are prone to oxidation; argon/vacuum sealing is recommended for long-term stability .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 84% vs. 90%) be resolved, and what optimization strategies are recommended?

Methodological Answer: Yield discrepancies arise from:

  • Catalyst Efficiency : Pd/NiO (90% yield) outperforms potassium-based catalysts (84%) due to higher hydrogenation activity .
  • Substrate Purity : Impurities in benzamide precursors reduce yields; pre-purification via column chromatography is advised .
  • Solvent Effects : Toluene enhances HBPin-mediated reductions compared to polar solvents .

Q. What role could this compound play in catalytic systems, particularly in cross-coupling reactions?

Methodological Answer:

  • Ligand Design : Structurally similar phosphane ligands (e.g., dicyclohexyl-[2-(4-methoxyphenyl)phenyl]phosphane) facilitate Pd-catalyzed couplings by stabilizing metal centers .
  • Substrate Activation : The methoxy group enhances electron density, potentially improving oxidative addition kinetics in Suzuki-Miyaura reactions .

Q. How can researchers resolve overlapping NMR signals in structurally analogous derivatives?

Methodological Answer:

  • Decoupling Experiments : Use 2D NMR (e.g., HSQC, HMBC) to distinguish aromatic protons. For example, δ7.16–7.62 ppm in N-(4-methoxybenzylidene) derivatives corresponds to distinct para-substituted phenyl groups .
  • Deuterated Solvents : CDCl₃ resolves splitting patterns better than DMSO-d₆ for amine protons .

Q. What are the limitations of current synthetic methods, and how can they be addressed for scale-up?

Methodological Answer:

  • Catalyst Cost : Pd/NiO is expensive; explore iron- or nickel-based alternatives for cost-effective scaling .
  • Byproduct Formation : Schlenk techniques minimize moisture-sensitive byproducts (e.g., HCl salts) during amide reductions .

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